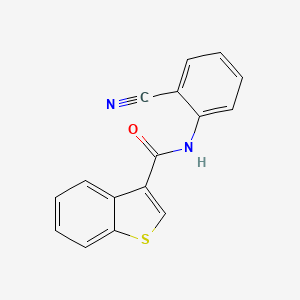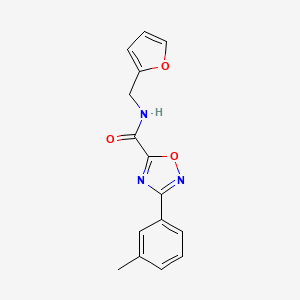![molecular formula C24H22ClN3O3 B5325948 3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" and has been found to possess unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it has been found to interact with various proteins and enzymes in the body. Compound X has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression and cell growth. Additionally, compound X has been found to interact with various receptors in the body, including serotonin receptors and dopamine receptors.
Biochemical and physiological effects:
Compound X has been found to possess unique biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. Additionally, compound X has been found to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its unique biochemical and physiological effects, which can provide valuable insights into various biological processes. Additionally, compound X is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using compound X in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
Future research on compound X can focus on its potential applications in various scientific research areas, including cancer research, neurology, and immunology. Additionally, future research can focus on understanding the mechanism of action of compound X and identifying potential targets for its use in the treatment of various diseases. Furthermore, future research can focus on developing new synthetic methods for compound X and optimizing its pharmacological properties.
Métodos De Síntesis
Compound X can be synthesized using various methods, including the reaction of 4-(2-furoyl)-1-piperazine with 4-chlorobenzaldehyde, followed by the addition of N-(4-aminophenyl)acrylamide. The resulting compound is then purified using column chromatography to obtain pure compound X.
Aplicaciones Científicas De Investigación
Compound X has been found to possess potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurology, compound X has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In immunology, compound X has been found to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3/c25-19-6-3-18(4-7-19)5-12-23(29)26-20-8-10-21(11-9-20)27-13-15-28(16-14-27)24(30)22-2-1-17-31-22/h1-12,17H,13-16H2,(H,26,29)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPEJGUZPKVIC-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5325877.png)
![7-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5325889.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5325890.png)

![[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B5325901.png)
![2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325905.png)


![2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5325926.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5325927.png)
![2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B5325941.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)

![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)